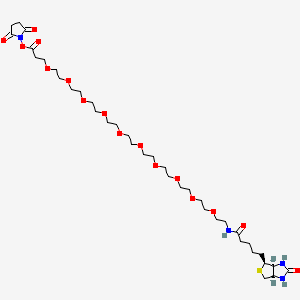
Biotin-PEG10-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG10-NHS ester: is a compound that combines biotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. This compound is widely used in biochemical and biomedical research due to its ability to form stable covalent bonds with primary amines in proteins, peptides, and other molecules. The biotin component allows for specific binding to avidin or streptavidin, while the PEG spacer enhances solubility and reduces steric hindrance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG10-NHS ester involves the conjugation of biotin with PEG and NHS ester. The process typically starts with the activation of biotin using NHS and a coupling agent like dicyclohexylcarbodiimide (DCC). The activated biotin is then reacted with PEG to form the final product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to preserve the integrity of the biotin and PEG .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, purification steps such as chromatography, and stringent quality control to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Biotin-PEG10-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), buffers (e.g., phosphate-buffered saline)
Conditions: Mild pH (7.0-8.5), room temperature, short reaction times (typically 30 minutes to 2 hours)
Major Products: The major product of the reaction is a biotinylated molecule where the this compound has formed a covalent bond with the target molecule, enhancing its detection and purification capabilities .
Applications De Recherche Scientifique
Chemistry: Biotin-PEG10-NHS ester is used in the synthesis of biotinylated polymers and other bioconjugates. It facilitates the attachment of biotin to various molecules, enabling their use in affinity chromatography and other separation techniques .
Biology: In biological research, this compound is employed to label proteins, nucleic acids, and other biomolecules. This labeling allows for the detection, localization, and quantification of these molecules in various assays, including Western blotting, ELISA, and immunohistochemistry .
Medicine: this compound is used in the development of diagnostic tools and therapeutic agents. It enables the targeted delivery of drugs and imaging agents to specific cells or tissues, improving the efficacy and specificity of treatments .
Industry: In industrial applications, this compound is used in the production of biosensors and other analytical devices. Its ability to form stable biotinylated surfaces enhances the sensitivity and reliability of these devices .
Mécanisme D'action
Biotin-PEG10-NHS ester exerts its effects through the formation of covalent bonds with primary amines in target molecules. The NHS ester group reacts with the amine, forming a stable amide bond. The biotin moiety then binds specifically to avidin or streptavidin, allowing for the detection and purification of the biotinylated molecule. The PEG spacer enhances solubility and reduces steric hindrance, improving the overall performance of the biotinylated molecule .
Comparaison Avec Des Composés Similaires
- Biotin-PEG3-NHS ester
- Biotin-PEG4-NHS ester
- Biotin-PEG12-NHS ester
- Biotin-SS-NHS ester
Uniqueness: Biotin-PEG10-NHS ester is unique due to its longer PEG spacer (10 ethylene glycol units), which provides greater solubility and reduced steric hindrance compared to shorter PEG spacers. This makes it particularly useful for labeling large biomolecules and for applications requiring high solubility and stability .
Propriétés
Formule moléculaire |
C37H64N4O16S |
|---|---|
Poids moléculaire |
853.0 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C37H64N4O16S/c42-32(4-2-1-3-31-36-30(29-58-31)39-37(46)40-36)38-8-10-48-12-14-50-16-18-52-20-22-54-24-26-56-28-27-55-25-23-53-21-19-51-17-15-49-13-11-47-9-7-35(45)57-41-33(43)5-6-34(41)44/h30-31,36H,1-29H2,(H,38,42)(H2,39,40,46)/t30-,31-,36-/m0/s1 |
Clé InChI |
BKCPZQDKBUIRQP-QOIMHMMJSA-N |
SMILES isomérique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



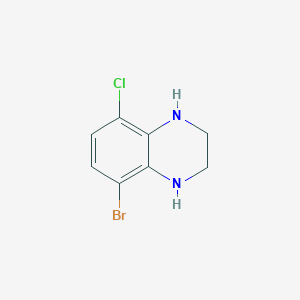
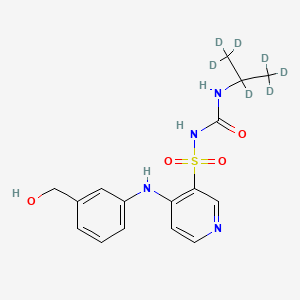
![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)
![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)
![20-Hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B15145384.png)

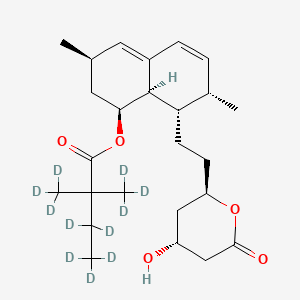


![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
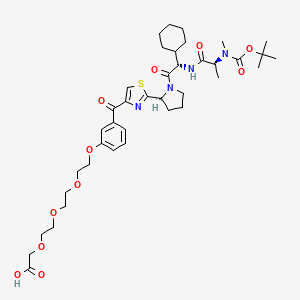
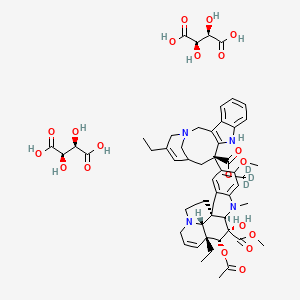
![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)
